3-Chlorogentisyl alcohol

Description

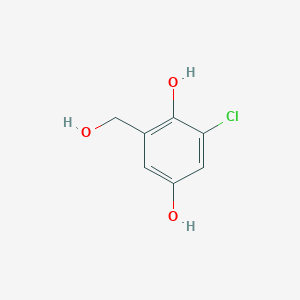

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClO3 |

|---|---|

Molecular Weight |

174.58 g/mol |

IUPAC Name |

2-chloro-6-(hydroxymethyl)benzene-1,4-diol |

InChI |

InChI=1S/C7H7ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9-11H,3H2 |

InChI Key |

GUIGFYWMQAYTBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CO)O)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of 3-Chlorogentisyl Alcohol: A Marine-Derived Natural Product with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorogentisyl alcohol is a halogenated aromatic polyketide discovered from marine-derived fungi. As a microbial metabolite, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound, with the systematic name 2-chloro-6-(hydroxymethyl)-1,4-benzenediol, is a solid substance. Its chemical structure and basic properties are summarized in the table below.

| Property | Value |

| CAS Number | 32744-80-2 |

| Molecular Formula | C₇H₇ClO₃ |

| Molecular Weight | 174.58 g/mol |

| Appearance | Solid |

| Solubility | Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2) |

Producing Organisms

This compound has been isolated from marine-derived fungi, highlighting the potential of marine ecosystems as a source of novel bioactive compounds. The primary reported producing organisms are:

-

Ampelomyces sp. : A marine-derived fungus from which the compound was first reported.

-

Epicoccum sp. : Another marine-derived fungus that produces this compound and its derivatives.

-

Aspergillus sp. : A marine isolate of this fungal genus has also been found to produce this compound.

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug discovery programs. Its key activities are summarized in the tables below.

Antimicrobial and Antifouling Activity

| Activity | Test Organism/Assay | Result | Citation |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC = 50 µg/mL | [1] |

| Antibacterial | Multidrug-resistant Staphylococcus aureus (MDRSA) | MIC = 50 µg/mL | [1] |

| Antifouling | Balanus amphitrite (Barnacle) cyprids | EC₅₀ = 3.19-3.81 µg/mL; LC₅₀ = 266.68 µg/mL | [1] |

Antioxidant and Anticancer Activity

| Activity | Test Organism/Assay | Result | Citation |

| Antioxidant | DPPH radical scavenging | IC₅₀ = 1.0 µM | [1] |

| Anticancer | HeLa (cervical cancer) cells | Induces apoptosis and cell cycle arrest at the S phase (50 µM); Induces single-strand DNA breaks (35 µM) | [1] |

Experimental Protocols

Bioassay-Guided Isolation of this compound

The following is a representative protocol for the bioassay-guided isolation of this compound from a marine-derived fungus, based on established methodologies for fungal polyketides.

1. Fungal Cultivation and Extraction:

- Inoculate the producing fungal strain (e.g., Ampelomyces sp.) into a suitable liquid medium (e.g., Potato Dextrose Broth supplemented with sea salt).

- Incubate the culture for 2-3 weeks at 28°C with shaking (150 rpm).

- Separate the mycelia from the culture broth by filtration.

- Extract the culture broth three times with an equal volume of ethyl acetate.

- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Fractionation of the Crude Extract:

- Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column.

- Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol).

- Collect fractions and test each for the desired biological activity (e.g., antibacterial or antifungal activity).

3. Purification of the Active Fraction:

- Subject the most active fraction to further purification using column chromatography on Sephadex LH-20, eluting with methanol.

- Monitor the fractions by thin-layer chromatography (TLC) and pool those containing the compound of interest.

- Perform final purification by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

- Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus).

- Include positive (microorganism with no compound) and negative (medium only) controls.

- Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Expected signals for aromatic protons, a methylene group adjacent to a hydroxyl group, and hydroxyl protons. |

| ¹³C NMR | Expected signals for aromatic carbons, a carbon bearing a hydroxyl group, and a methylene carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (174.58 for C₇H₇ClO₃). |

Putative Biosynthetic Pathway

While the specific biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of its non-halogenated analog, gentisyl alcohol, and the general mechanisms of enzymatic halogenation in fungi. The biosynthesis is likely to proceed via the polyketide pathway.

The proposed pathway involves the formation of gentisyl alcohol from acetyl-CoA and malonyl-CoA, followed by a chlorination step catalyzed by a flavin-dependent halogenase.

Caption: Putative biosynthetic pathway of this compound.

Experimental and Logical Workflows

The discovery and initial investigation of a novel natural product like this compound typically follow a structured workflow.

Caption: General workflow for the discovery of this compound.

Conclusion

This compound represents a compelling example of a marine-derived natural product with significant therapeutic potential. Its diverse biological activities, including potent antimicrobial, antifouling, antioxidant, and anticancer properties, underscore the importance of continued exploration of marine microbial resources for novel drug leads. Further research is warranted to fully elucidate its mechanisms of action, explore its structure-activity relationships through the synthesis of analogs, and to investigate its potential for preclinical and clinical development. The information provided in this technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this promising natural product.

References

Isolating a Bioactive Compound: A Technical Guide to 3-Chlorogentisyl Alcohol from Ampelomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, characterization, and biological significance of 3-Chlorogentisyl alcohol, a secondary metabolite produced by fungi of the genus Ampelomyces. This document consolidates available scientific information to support research and development efforts targeting novel therapeutic agents.

Introduction

This compound is a chlorinated aromatic polyketide that has garnered scientific interest due to its diverse biological activities. It has been identified as a metabolite of Ampelomyces, a genus of fungi known for being mycoparasites of powdery mildews. The exploration of such natural products is a cornerstone of drug discovery, offering novel chemical scaffolds with potential therapeutic applications. This guide outlines the methodologies for the isolation and purification of this compound, presents its known biological activities, and discusses its putative biosynthetic origins.

Physicochemical Properties and Biological Activity

This compound (2-chloro-6-(hydroxymethyl)-1,4-benzenediol) is a solid compound with the molecular formula C₇H₇ClO₃ and a molecular weight of 174.58 g/mol [1]. It is sparingly soluble in DMSO, ethanol, and PBS (pH 7.2)[2].

The compound exhibits a range of biological activities, making it a person of interest for further investigation. These activities are summarized in the table below.

| Biological Activity | Test Organism/System | Quantitative Data (IC₅₀/MIC) | Reference |

| Radical Scavenging | DPPH cell-free assay | IC₅₀ = 1 µM | [2] |

| Antibacterial | Methicillin-resistant S. aureus (MRSA) | MIC = 50 µg/ml | [2] |

| Antifouling | Barnacle (Balanus amphitrite) cyprids | Concentration-dependent | [2] |

| Apoptosis Induction | HeLa cervical cancer cells | 50 µM | [2] |

| DNA Damage | HeLa cervical cancer cells (comet assay) | 35 µM | [2] |

| E. coli β-glucuronidase Inhibition | In vitro assay | IC₅₀ = 0.74 ± 0.03 μM | [1] |

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of this compound from Ampelomyces is not extensively documented in publicly available literature, a general methodology can be constructed based on established techniques for isolating secondary metabolites from fungi, including Ampelomyces sp.[3][4]. The following is a proposed workflow.

Fungal Cultivation

Ampelomyces strains can be isolated from powdery mildew-infected plants[5]. For the production of secondary metabolites, both solid-state and submerged liquid fermentation methods can be employed.

-

Solid-State Fermentation: Ampelomyces sp. can be cultivated on solid rice medium. This method has been shown to yield a distinct profile of secondary metabolites compared to liquid cultures[3].

-

Liquid Fermentation: The fungus can be grown in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB), in shake flasks. Fungal cultures are typically incubated at 25-28°C for 14-21 days with shaking at 150 rpm[6].

Extraction of Secondary Metabolites

Following incubation, the fungal biomass and culture broth are separated.

-

Liquid Culture: The culture filtrate is extracted with an organic solvent such as ethyl acetate. The mycelial biomass is also extracted separately with the same solvent after homogenization.

-

Solid Culture: The solid medium is exhaustively extracted with ethyl acetate.

The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Purification of this compound

The crude extract is subjected to a series of chromatographic steps to isolate the target compound.

-

Initial Fractionation: The crude extract is typically fractionated using column chromatography on silica gel or Sephadex LH-20[4]. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the components based on their polarity.

-

Further Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC) and bioassay, are further purified using preparative High-Performance Liquid Chromatography (HPLC)[4]. A reversed-phase C18 column with a mobile phase of methanol-water or acetonitrile-water is commonly employed.

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biosynthesis and Signaling Pathways

The biosynthesis of this compound in Ampelomyces has not been explicitly elucidated. However, as a chlorinated aromatic compound, it is highly probable that it originates from the polyketide biosynthetic pathway[7][8]. Fungal polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs)[9].

The general regulatory network for secondary metabolite production in fungi involves a complex interplay of signaling pathways that respond to environmental cues. Key global regulators, such as the velvet complex (involving proteins like VeA), often control the expression of biosynthetic gene clusters in response to light, pH, and nutrient availability.

Below are diagrams illustrating the proposed experimental workflow for isolation and a generalized view of a fungal secondary metabolite signaling pathway.

Caption: Experimental workflow for the isolation of this compound.

References

- 1. Exploring gabosine and chlorogentisyl alcohol derivatives from a marine-derived fungus as EcGUS inhibitors with informatic assisted approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ampelomyces strains isolated from diverse powdery mildew hosts in Japan: Their phylogeny and mycoparasitic activity, including timing and quantifying mycoparasitism of Pseudoidium neolycopersici on tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chlorogentisyl Alcohol: A Secondary Metabolite from Penicillium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorogentisyl alcohol is a halogenated aromatic secondary metabolite produced by certain species of the fungal genus Penicillium. This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation and characterization are presented, alongside visualizations of its proposed biosynthetic and signaling pathways to facilitate further research and drug development endeavors. While this metabolite has been isolated from Penicillium concentricum, its production by Penicillium canadense remains a subject for further investigation.

Introduction

Fungi of the genus Penicillium are renowned for their ability to produce a vast arsenal of structurally diverse secondary metabolites with a wide range of biological activities.[1] These natural products have been a cornerstone of drug discovery, yielding landmark therapeutics such as penicillin. This compound (2-chloro-6-(hydroxymethyl)-1,4-benzenediol) is one such metabolite that has emerged as a promising candidate for further investigation. Its chlorinated hydroquinone structure underpins its notable reactivity and bioactivity. This guide aims to provide a detailed technical resource for researchers interested in the study and potential application of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 32744-80-2 | [2] |

| Molecular Formula | C₇H₇ClO₃ | [2] |

| Molecular Weight | 174.58 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2) | [2] |

| SMILES | OCc1c(O)cc(O)cc1Cl | [2] |

| InChI | InChI=1S/C7H7ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9-11H,3H2 | [2] |

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, which are summarized in the following table.

| Activity | Assay/Model | Quantitative Data | Reference |

| Antioxidant | DPPH radical scavenging assay | IC₅₀ = 1 µM | [2] |

| Antibacterial | Methicillin-resistant S. aureus (MRSA) | MIC = 50 µg/mL | [2] |

| Gram-positive and Gram-negative bacteria | Active at 50 µ g/disc | [2] | |

| Antifouling | Barnacle (Balanus amphitrite) cyprid settlement assay | Concentration-dependent activity | [2] |

| Cytotoxic | HeLa (cervical cancer) cells | Induces apoptosis and S phase cell cycle arrest at 50 µM | [2] |

| HeLa cells | Induces single-strand DNA breaks at 35 µM (Comet assay) | [2] |

Experimental Protocols

Isolation of this compound from Penicillium Culture

The following is a generalized protocol for the isolation of this compound from a Penicillium species, adapted from methodologies reported for the isolation of secondary metabolites from Penicillium cultures.[3][4][5]

4.1.1. Fungal Cultivation

-

Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB).[4]

-

Inoculate the sterile medium with a pure culture of the Penicillium strain.

-

Incubate the culture for 14-21 days at 25-28°C with shaking (e.g., 150 rpm) to ensure adequate aeration.[4]

4.1.2. Extraction of Secondary Metabolites

-

Separate the fungal mycelium from the culture broth by filtration.[6]

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.[5]

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

4.1.3. Purification

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as hexane-ethyl acetate or dichloromethane-methanol, to separate the compounds based on polarity.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest and further purify using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

4.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass and confirm the molecular formula of the isolated compound.

Biosynthesis

The chemical structure of this compound, an aromatic compound, strongly suggests its biosynthesis via the polyketide pathway.[10][11] Fungal polyketide synthases (PKSs) are large, multifunctional enzymes that catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to yield diverse aromatic structures.[12][13][14]

The biosynthesis of this compound likely involves a non-reducing PKS. The incorporation of chlorine is catalyzed by a halogenase enzyme, a common tailoring enzyme in fungal secondary metabolism.

Signaling Pathways

Induction of Apoptosis

This compound has been shown to induce apoptosis in HeLa cervical cancer cells.[2] Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of signaling events. The induction of apoptosis by this compound likely involves the activation of caspases, a family of cysteine proteases that are central executioners of apoptosis.[15]

The process may be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Given that many natural products induce apoptosis via the intrinsic pathway, it is plausible that this compound disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[16][17][18]

Conclusion and Future Directions

This compound is a promising secondary metabolite from Penicillium species with a range of biological activities that warrant further investigation. While its production by Penicillium canadense is yet to be confirmed, its presence in other Penicillium species highlights the biosynthetic potential of this genus. Future research should focus on:

-

Definitive identification of the producing organism(s) , including screening of Penicillium canadense strains.

-

Complete structural elucidation using advanced NMR techniques.

-

Elucidation of the specific biosynthetic gene cluster responsible for its production.

-

In-depth investigation of its mechanism of action , particularly the signaling pathways involved in its cytotoxic effects.

-

Preclinical evaluation of its therapeutic potential in relevant disease models.

This technical guide provides a solid foundation for researchers to build upon, paving the way for a deeper understanding and potential exploitation of this intriguing natural product.

References

- 1. phytojournal.com [phytojournal.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. 2.1. Extraction of secondary metabolites from P. setosum [bio-protocol.org]

- 6. omicsonline.org [omicsonline.org]

- 7. docsity.com [docsity.com]

- 8. scribd.com [scribd.com]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. High diversity of polyketide synthase genes and the melanin biosynthesis gene cluster in Penicillium marneffei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Functional Analysis of the Polyketide Synthase Genes in the Filamentous Fungus Gibberella zeae (Anamorph Fusarium graminearum) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

- 16. Chlorogenic acid attenuates liver apoptosis and inflammation in endoplasmic reticulum stress-induced mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Caspase-8 does not protect from alcohol-induced liver apoptosis but alleviates alcoholic hepatic steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ethanol-Induced Apoptosis in Mouse Liver: Fas- and Cytochrome c-Mediated Caspase-3 Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 3-Chlorogentisyl Alcohol in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorogentisyl alcohol is a halogenated aromatic polyketide produced by various fungal species, including those from the genera Penicillium and Ampelomyces.[1] This metabolite has garnered interest due to its potential biological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential and for the development of novel biocatalytic processes. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, potential genetic architecture, and relevant experimental methodologies. While the complete pathway has not been fully elucidated in a single fungal species, this guide synthesizes current knowledge to present a robust hypothetical model.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a multi-step enzymatic cascade, commencing with the formation of a polyketide backbone, followed by chlorination and subsequent reduction. The proposed pathway involves three key enzymatic activities: a Polyketide Synthase (PKS), a Flavin-Dependent Halogenase (FDH), and a Carboxylic Acid Reductase (CAR).

Step 1: Polyketide Synthesis of Gentisic Acid

The pathway is believed to initiate with the synthesis of gentisic acid (2,5-dihydroxybenzoic acid), a common fungal secondary metabolite. This is likely catalyzed by a Type I or Type III Polyketide Synthase (PKS). Fungal PKS enzymes are large, multifunctional proteins that iteratively condense acyl-CoA units to form a polyketide chain, which then undergoes cyclization and aromatization to yield a variety of aromatic compounds. While the specific PKS responsible for gentisic acid formation in the context of this compound biosynthesis has not been definitively identified, the general mechanism of fungal aromatic polyketide synthesis is well-established.

Step 2: Regioselective Chlorination

The second crucial step is the regioselective chlorination of the gentisic acid intermediate to form 3-chlorogentisic acid. This reaction is catalyzed by a halogenase, most likely a Flavin-Dependent Halogenase (FDH).[2] Fungal FDHs are known to catalyze the electrophilic halogenation of aromatic substrates.[2] These enzymes utilize flavin adenine dinucleotide (FAD) as a cofactor, which, in its reduced form (FADH2), reacts with molecular oxygen and a halide ion (Cl-) to generate a highly reactive halogenating species.[3] The enzyme's active site then directs the chlorination to a specific position on the aromatic ring.

Step 3: Reduction to this compound

The final step in the proposed pathway is the reduction of the carboxylic acid group of 3-chlorogentisic acid to a primary alcohol, yielding this compound. This transformation is likely carried out by a Carboxylic Acid Reductase (CAR). Fungal CARs are enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes, which can be further reduced to alcohols by the same enzyme or other alcohol dehydrogenases.[4]

Putative Biosynthetic Gene Cluster

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often physically linked in the genome, forming a biosynthetic gene cluster (BGC).[5] Although the BGC for this compound has not yet been identified, a putative cluster would be expected to contain genes encoding:

-

A Polyketide Synthase (PKS) for the synthesis of the gentisic acid backbone.

-

A Flavin-Dependent Halogenase (FDH) for the chlorination step.

-

A Carboxylic Acid Reductase (CAR) for the final reduction.

-

Regulatory proteins (e.g., transcription factors) that control the expression of the cluster genes.

-

Transporter proteins for the export of the final product.

The identification and characterization of such a BGC would provide definitive evidence for the proposed pathway and allow for its heterologous expression and manipulation.

Data Presentation

Currently, there is a lack of specific quantitative data in the scientific literature regarding the production yields, enzyme kinetics, and metabolite concentrations for the biosynthesis of this compound in fungi. The following table presents a hypothetical structure for organizing such data once it becomes available through future research.

| Parameter | Fungal Species | Culture Conditions | Value | Unit | Reference |

| Production Titer | Penicillium terrestre | Potato Dextrose Broth, 25°C, 14 days | Data not available | mg/L | |

| PKS Activity | Data not available | nkat/mg | |||

| Km (Acetyl-CoA) | Data not available | µM | |||

| Km (Malonyl-CoA) | Data not available | µM | |||

| Halogenase Activity | Data not available | nkat/mg | |||

| Km (Gentisic Acid) | Data not available | µM | |||

| Km (Chloride) | Data not available | µM | |||

| CAR Activity | Data not available | nkat/mg | |||

| Km (3-Chlorogentisic Acid) | Data not available | µM | |||

| Km (ATP) | Data not available | µM | |||

| Km (NADPH) | Data not available | µM |

Experimental Protocols

Detailed experimental protocols for the study of this compound biosynthesis are not yet established. The following are generalized protocols that can be adapted for this purpose.

Protocol 1: Fungal Fermentation and Extraction of this compound

-

Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension of the producing fungal strain (e.g., Penicillium terrestre).

-

Incubation: Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a specified period (e.g., 14-21 days) to allow for the production of secondary metabolites.

-

Harvesting: Separate the fungal mycelium from the culture broth by filtration.

-

Extraction: Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction three times.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate this compound. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Quantification of this compound by HPLC

-

Sample Preparation: Dissolve the purified compound or a known amount of crude extract in a suitable solvent (e.g., methanol).

-

HPLC System: Use a reversed-phase C18 column.

-

Mobile Phase: Employ a gradient elution system, for example, with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

-

Detection: Detect the compound using a UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280 nm).

-

Quantification: Create a standard curve using a pure standard of this compound to quantify its concentration in the samples.

Mandatory Visualization

Caption: Proposed biosynthetic pathway of this compound.

Caption: General experimental workflow for isolation and analysis.

Conclusion

The biosynthesis of this compound in fungi presents a fascinating example of secondary metabolism, involving a collaborative effort of PKS, halogenase, and reductase enzymes. While the proposed pathway provides a strong framework for understanding its formation, further research is imperative to identify the specific genes and enzymes involved, characterize their biochemical properties, and elucidate the regulatory mechanisms governing its production. Such knowledge will be instrumental in unlocking the full biotechnological potential of this unique fungal metabolite.

References

Structural Elucidation of 3-Chlorogentisyl Alcohol by NMR: A Methodological Guide

Abstract: This technical guide outlines the comprehensive methodology for the structural elucidation of 3-Chlorogentisyl alcohol (2-chloro-6-(hydroxymethyl)benzene-1,4-diol) using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Due to the absence of publicly available experimental NMR data for this specific compound, this document serves as a methodological template, detailing the standard experimental protocols and presenting the expected spectroscopic data based on its known structure. The guide covers one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, providing a logical workflow for researchers, scientists, and drug development professionals to unambiguously confirm the molecular structure.

Introduction

This compound is a substituted hydroquinone with potential applications in biomedical research. Its precise molecular structure is fundamental to understanding its chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the structure of small organic molecules in solution. This guide provides a step-by-step framework for its structural elucidation.

The structure of this compound, with the systematic IUPAC name 2-chloro-6-(hydroxymethyl)benzene-1,4-diol, dictates a specific set of expected NMR signals. The molecule contains a pentasubstituted aromatic ring, a hydroxymethyl group (-CH₂OH), and two phenolic hydroxyl groups.

Molecular Structure:

-

Formula: C₇H₇ClO₃

-

Aromatic Ring: Two aromatic protons (H-3 and H-5), five aromatic carbons, and one chloro-substituted carbon.

-

Substituents: One hydroxymethyl group, two hydroxyl groups, and one chlorine atom.

Predicted NMR Data

Based on the structure, a set of ¹H and ¹³C NMR signals can be predicted. Chemical shifts are influenced by the electronic environment of each nucleus. Electronegative atoms like oxygen and chlorine will cause deshielding, shifting signals to a higher frequency (downfield).

Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the methylene protons of the hydroxymethyl group, and the protons of the three hydroxyl groups. The hydroxyl proton signals can be broad and may exchange with deuterium if a protic solvent like D₂O is used.

Table 1: Expected ¹H NMR Data for this compound (in DMSO-d₆)

| Position | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3 | 6.5 - 7.0 | Doublet (d) | 1H |

| H-5 | 6.5 - 7.0 | Doublet (d) | 1H |

| -CH₂- | 4.4 - 4.8 | Singlet (s) | 2H |

| 1-OH | 9.0 - 10.0 | Singlet (s) | 1H |

| 4-OH | 9.0 - 10.0 | Singlet (s) | 1H |

| CH₂-OH | 5.0 - 5.5 | Singlet (s) | 1H |

Expected ¹³C NMR and DEPT Data

The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons do not appear in DEPT spectra.

Table 2: Expected ¹³C NMR and DEPT Data for this compound (in DMSO-d₆)

| Position | Predicted δ (ppm) | Carbon Type | DEPT-90 | DEPT-135 |

|---|---|---|---|---|

| C-1 | 145 - 155 | C | No Signal | No Signal |

| C-2 | 115 - 125 | C | No Signal | No Signal |

| C-3 | 110 - 120 | CH | Positive | Positive |

| C-4 | 145 - 155 | C | No Signal | No Signal |

| C-5 | 115 - 125 | CH | Positive | Positive |

| C-6 | 120 - 130 | C | No Signal | No Signal |

| -CH₂- | 55 - 65 | CH₂ | No Signal | Negative |

Experimental Protocols

Standard NMR experiments would be conducted on a high-field spectrometer (e.g., 400-600 MHz) using a deuterated solvent such as DMSO-d₆, which is capable of dissolving the polar compound and allows for the observation of exchangeable hydroxyl protons.

General Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of DMSO-d₆. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

1. ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

2. ¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

3. DEPT-135 and DEPT-90 Spectroscopy:

-

Pulse Program: Standard DEPT pulse sequences.

-

Parameters: Optimized for an average one-bond ¹J(C,H) coupling constant of ~145 Hz.

4. 2D COSY (Correlation Spectroscopy):

-

Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

-

Data Points: 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).

-

Number of Scans: 2-4 per increment.

5. 2D HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

-

Spectral Widths: Calibrated to the ¹H and ¹³C spectral ranges.

-

Coupling Constant: Optimized for an average one-bond ¹J(C,H) of ~145 Hz.

6. 2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

-

Correlation Delay: Optimized for long-range couplings of 8-10 Hz to observe 2-3 bond correlations.

Structural Elucidation Workflow & Visualization

The process of structural elucidation follows a logical progression from simple 1D experiments to more complex 2D correlations to piece together the molecular framework.

Caption: Workflow for NMR-based structural elucidation.

Interpretation of Expected Spectra

-

¹H and ¹³C/DEPT NMR: The initial 1D spectra would confirm the number of protons and carbons and their types (CH, CH₂, C), as detailed in Tables 1 and 2. The presence of two CH signals and one CH₂ signal would be the primary finding.

-

COSY Analysis: A key correlation is expected between the two aromatic protons, H-3 and H-5. Since they are separated by four bonds (a meta-relationship), this coupling (⁴JHH) would be small but often observable in aromatic systems. No other ¹H-¹H correlations are expected, aside from potential weak correlations involving the hydroxyl protons.

-

HSQC Analysis: This experiment would directly link each proton to its attached carbon. The expected correlations are: H-3 to C-3, H-5 to C-5, and the methylene protons (-CH₂-) to their corresponding carbon.

-

HMBC Analysis: This is the crucial experiment for assembling the molecular skeleton by connecting the fragments over two and three bonds.

The diagram below illustrates the key HMBC and COSY correlations that would be essential to confirm the structure of this compound.

Caption: Key expected COSY and HMBC correlations.

Key HMBC Correlations for Confirmation:

-

The methylene protons (-CH₂-) should show correlations to the quaternary carbons C-1, C-2, and C-6.

-

The aromatic proton H-3 should correlate to the quaternary carbons C-1, C-2, and C-4, as well as to C-5.

-

The aromatic proton H-5 should correlate to the quaternary carbons C-1, C-4, and C-6, as well as to C-3.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of this compound can be achieved. This methodological guide provides the necessary framework, from experimental design to data interpretation. The combination of COSY, HSQC, and particularly HMBC data allows for the unequivocal placement of all substituents on the hydroquinone ring, thereby confirming the identity of the molecule. While based on predicted data, this workflow represents the standard and rigorous approach required for the structural elucidation of novel or synthesized organic compounds.

Mass Spectrometry of 3-Chlorogentisyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Chlorogentisyl alcohol (C7H7ClO3), a compound of interest for its potential therapeutic properties. Due to the limited availability of direct experimental mass spectra for this specific compound in the public domain, this guide presents a theoretical framework for its analysis based on the known mass spectrometric behavior of structurally related compounds, including aromatic alcohols and chlorinated phenols.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is crucial for interpreting its mass spectrum.

| Property | Value | Source |

| Molecular Formula | C7H7ClO3 | [1][2] |

| Molecular Weight | 174.58 g/mol | [1][2] |

| IUPAC Name | 2-chloro-6-(hydroxymethyl)benzene-1,4-diol | [2] |

| CAS Number | 32744-80-2 | [1][2] |

Proposed Experimental Protocols for Mass Spectrometry Analysis

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of dilutions from the stock solution to be used for calibration curves and limit of detection (LOD) and limit of quantification (LOQ) determination. Typical concentrations might range from 1 ng/mL to 1000 ng/mL.

-

Matrix Matching: For quantitative analysis in complex matrices (e.g., plasma, tissue homogenates), prepare calibration standards and quality control samples in the same matrix to account for matrix effects. A protein precipitation or liquid-liquid extraction step may be necessary to remove interferences.

Instrumentation and Ionization

Given the structure of this compound, several ionization techniques could be employed.

-

Electron Ionization (EI): Coupled with Gas Chromatography (GC-MS), this "hard" ionization technique would provide detailed fragmentation patterns useful for structural elucidation. Derivatization (e.g., silylation) of the hydroxyl groups may be necessary to improve volatility and chromatographic peak shape.[3]

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI, typically coupled with Liquid Chromatography (LC-MS), is well-suited for generating a prominent molecular ion or pseudomolecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), which is crucial for molecular weight confirmation. Given the acidic phenolic protons, negative ion mode is likely to be highly sensitive.

-

Atmospheric Pressure Chemical Ionization (APCI): This technique is an alternative to ESI and can be effective for moderately polar compounds.

Mass Analysis

-

Full Scan Mode: To obtain a full mass spectrum and identify all fragment ions, data can be acquired in full scan mode over a mass range of m/z 50-300.

-

Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and quantitative accuracy, tandem mass spectrometry should be employed. This involves selecting the precursor ion (e.g., the [M-H]⁻ ion at m/z 173.0) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions.

Theoretical Fragmentation Pattern

Based on the principles of mass spectrometry for aromatic alcohols and chlorinated compounds, a theoretical fragmentation pattern for this compound under electron ionization can be proposed. The presence of chlorine is indicated by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Key Predicted Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group is a common pathway for benzyl alcohols. This would result in the loss of a CH2OH radical (31 Da).

-

Loss of Water (Dehydration): Alcohols frequently undergo dehydration, leading to the loss of an H2O molecule (18 Da).[4][5]

-

Loss of HCl: Chlorinated aromatic compounds can lose a molecule of HCl (36 Da).

-

Loss of CO: Phenolic compounds can undergo the loss of carbon monoxide (28 Da).[4]

Predicted Quantitative Data (Theoretical)

The following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound. The relative abundance is a theoretical estimation.

| m/z (predicted) | Ion Formula | Proposed Fragmentation | Relative Abundance (Predicted) |

| 174/176 | [C7H7ClO3]⁺ | Molecular Ion | Moderate |

| 156/158 | [C7H5ClO2]⁺ | [M-H2O]⁺ | Moderate |

| 143/145 | [C6H4ClO2]⁺ | [M-CH2OH]⁺ | High |

| 138 | [C7H6O3]⁺ | [M-HCl]⁺ | Low |

| 115/117 | [C5H2ClO]⁺ | [M-CH2OH-CO]⁺ | Moderate |

Visualizing the Mass Spectrometry Workflow and Fragmentation

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. whitman.edu [whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

3-Chlorogentisyl Alcohol: A Technical Guide for Researchers

CAS Number: 32744-80-2

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 3-Chlorogentisyl alcohol, a metabolite with notable biological activities. It is intended to serve as a resource for researchers in pharmacology, medicinal chemistry, and drug discovery.

Core Compound Data

This compound, also known as 3-chloro-2,5-dihydroxybenzyl alcohol, is a phenolic compound that has been isolated from marine-derived fungi such as Ampelomyces sp. and Aspergillus sp.[1]. It has garnered scientific interest due to its diverse biological profile, which includes antioxidant, antibacterial, antifouling, and anticancer properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 32744-80-2 | [1] |

| Molecular Formula | C₇H₇ClO₃ | [1] |

| Molecular Weight | 174.58 g/mol | [2] |

| Appearance | Solid | [1] |

| Synonyms | 3-Chloro-2,5-dihydroxybenzyl alcohol, CHBA | [1] |

| Solubility | Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2) | [1] |

| SMILES | OC1=CC(CO)=C(O)C(Cl)=C1 | [1] |

| InChI | InChI=1S/C7H7ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9-11H,3H2 | [1] |

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for several key effects.

| Biological Activity | Assay/Organism | Result (IC₅₀, MIC, etc.) | Reference |

| Radical Scavenging | DPPH Assay | IC₅₀ = 1 µM | [1] |

| Antibacterial | Staphylococcus aureus (MRSA) | MIC = 50 µg/mL | [1] |

| Antifouling | Balanus amphitrite (cyprids) | Concentration-dependent | [1] |

| Anticancer (Cytotoxicity) | HeLa cells | IC₅₀ ≈ 35 µM | |

| DNA Damage | HeLa cells (Comet Assay) | Induces ssDNA breaks at 35 µM | [1] |

| Enzyme Inhibition | E. coli β-glucuronidase | IC₅₀ = 0.74 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for this compound.

Synthesis of this compound

DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the antioxidant activity of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in the same solvent.

-

In a microplate or cuvette, mix the DPPH solution with the test compound dilutions.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at the wavelength of maximum DPPH absorbance (typically around 517 nm).

-

A control containing the solvent instead of the test compound is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound

-

Bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial twofold dilutions of the compound in MHB.

-

Prepare a bacterial inoculum adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comet Assay for DNA Damage in HeLa Cells

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

HeLa cells

-

This compound

-

Low melting point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

DNA staining dye (e.g., ethidium bromide or SYBR Green)

-

Fluorescence microscope

Procedure:

-

Treat HeLa cells with this compound for a specified duration.

-

Harvest the cells and resuspend them in low melting point agarose.

-

Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Lyse the cells by immersing the slides in a lysis solution.

-

Unwind the DNA by placing the slides in an alkaline electrophoresis buffer.

-

Perform electrophoresis under alkaline conditions.

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and analyze the images with appropriate software to quantify DNA damage (e.g., tail length, tail moment).

Apoptosis and Cell Cycle Analysis in HeLa Cells

Flow cytometry is used to analyze the effects of this compound on the cell cycle and apoptosis.

Materials:

-

HeLa cells

-

This compound

-

Propidium iodide (PI)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure for Cell Cycle Analysis:

-

Treat HeLa cells with the compound for the desired time.

-

Harvest and fix the cells in cold ethanol.

-

Wash the cells and resuspend them in a staining solution containing PI and RNase A.

-

Incubate in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Procedure for Apoptosis Analysis:

-

Treat HeLa cells with the compound.

-

Harvest the cells and wash them with binding buffer.

-

Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway for Apoptosis in HeLa Cells

The following diagram illustrates the proposed mechanism by which this compound induces apoptosis in HeLa cells, based on the available literature. The compound is shown to induce DNA damage, leading to the activation of the intrinsic apoptotic pathway.

Experimental Workflow for Assessing Anticancer Activity

This diagram outlines a typical workflow for evaluating the anticancer properties of a compound like this compound.

Conclusion

This compound is a promising natural product with a variety of biological activities that warrant further investigation. Its potent antioxidant, antibacterial, and particularly its anticancer effects, mediated through the induction of DNA damage and apoptosis, make it a compound of interest for drug development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this molecule. Further studies are encouraged to fully elucidate its mechanisms of action and to explore its potential for clinical applications.

References

In-Depth Technical Guide to the Biological Activities of Chlorinated Gentisyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of chlorinated gentisyl alcohol derivatives, a class of compounds with promising pharmacological potential. This document details their synthesis, biological effects, and the experimental protocols used to evaluate their activities. Particular emphasis is placed on their cytotoxic and antioxidant properties.

Introduction

Gentisyl alcohol and its derivatives are naturally occurring compounds, often isolated from fungi, that have garnered significant interest in the scientific community. The addition of chlorine to the gentisyl alcohol scaffold can modulate the biological activity of these molecules, leading to enhanced potency and novel mechanisms of action. This guide will explore the known biological activities of these chlorinated derivatives, present quantitative data, and provide detailed experimental methodologies for their study.

Synthesis of Chlorinated Gentisyl Alcohol Derivatives

The synthesis of chlorinated gentisyl alcohol derivatives can be achieved through various chemical routes. A general approach involves the chlorination of a gentisyl alcohol precursor. One reported method for the synthesis of 3-chlorogentisyl alcohol involves the regioselective chlorination of 2,5-dihydroxybenzyl alcohol.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization for specific derivatives.

-

Starting Material: 2,5-dihydroxybenzyl alcohol.

-

Chlorinating Agent: A suitable chlorinating agent, such as N-chlorosuccinimide (NCS), is used.

-

Solvent: A polar aprotic solvent like acetonitrile or dichloromethane is typically employed.

-

Reaction Conditions: The reaction is usually carried out at room temperature with stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified using column chromatography on silica gel to yield the pure chlorinated gentisyl alcohol derivative.

-

Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities of Chlorinated Gentisyl Alcohol Derivatives

Chlorinated gentisyl alcohol derivatives have been reported to exhibit a range of biological activities, including cytotoxic, antioxidant, antimicrobial, and antifouling properties.

Cytotoxic Activity

Several chlorinated gentisyl alcohol derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. This activity is often attributed to the induction of apoptosis.

Table 1: Cytotoxic Activity of Gentisyl Alcohol Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Terrestrol B (chlorinated) | HL-60 | 15 | [1] |

| MOLT-4 | 25 | [1] | |

| A-549 | 45 | [1] | |

| BEL-7402 | 65 | [1] | |

| Terrestrol C (chlorinated) | HL-60 | 10 | [1] |

| MOLT-4 | 20 | [1] | |

| A-549 | 35 | [1] | |

| BEL-7402 | 55 | [1] | |

| Terrestrol D (chlorinated) | HL-60 | 5 | [1] |

| MOLT-4 | 15 | [1] | |

| A-549 | 25 | [1] | |

| BEL-7402 | 40 | [1] | |

| This compound | HeLa | Induces apoptosis at 50 µM | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 103 to 1 × 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the chlorinated gentisyl alcohol derivatives and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antioxidant Activity

The antioxidant potential of chlorinated gentisyl alcohol derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Antioxidant Activity of Gentisyl Alcohol Derivatives

| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |

| Terrestrol B (chlorinated) | 5.2 | [1] |

| Terrestrol C (chlorinated) | 4.8 | [1] |

| Terrestrol D (chlorinated) | 3.5 | [1] |

| This compound | 1.0 | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined.

Signaling Pathways

The cytotoxic effects of chlorinated gentisyl alcohol derivatives are often mediated through the induction of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

Experimental Workflows

Isolation and Purification of Chlorinated Gentisyl Alcohol Derivatives

Caption: A general workflow for the isolation and purification of natural products.

Experimental Protocol: Isolation from Penicillium terrestre

-

Fungal Culture: Penicillium terrestre is cultured in a suitable liquid or solid medium.

-

Extraction: The culture broth and/or mycelium are extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Purification: Fractions containing the compounds of interest are further purified by techniques such as Sephadex LH-20 column chromatography and high-performance liquid chromatography (HPLC) to yield the pure chlorinated gentisyl alcohol derivatives.

DNA Damage Assessment

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Caption: Workflow for the single-cell gel electrophoresis (comet) assay.

Experimental Protocol: Comet Assay

-

Cell Preparation: Treat cells with the chlorinated gentisyl alcohol derivative for a specified time.

-

Slide Preparation: Mix the treated cells with low-melting-point agarose and spread the mixture onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization: Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software.

Conclusion

Chlorinated gentisyl alcohol derivatives represent a promising class of bioactive compounds with significant cytotoxic and antioxidant activities. This guide provides a foundational understanding of their synthesis, biological evaluation, and potential mechanisms of action. The detailed experimental protocols and visual workflows are intended to facilitate further research and development in this exciting area of natural product chemistry and drug discovery. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

3-Chlorogentisyl Alcohol: A Comprehensive Technical Guide

Literature Review

3-Chlorogentisyl alcohol (3-CGA), a chlorinated aromatic polyol, has emerged as a molecule of significant interest in the fields of pharmacology and drug discovery. Initially isolated from marine-derived fungi such as Ampelomyces sp. and Aspergillus sp., this microbial metabolite has demonstrated a diverse range of biological activities.[1] Its multifaceted therapeutic potential stems from its potent antioxidant, antibacterial, and anticancer properties.

Antioxidant and Radical Scavenging Activity: 3-CGA exhibits remarkable radical scavenging capabilities. In a cell-free assay, it effectively scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with a half-maximal inhibitory concentration (IC50) of 1 µM.[1] This potent antioxidant activity is a cornerstone of its potential therapeutic applications, as oxidative stress is implicated in a myriad of pathological conditions.

Antibacterial Properties: The compound has shown significant antibacterial activity against a range of pathogenic bacteria. Notably, it is active against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 50 µg/ml.[1] Furthermore, at a concentration of 50 µ g/disc , it demonstrates activity against 13 other Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antibacterial potential.[1]

Anticancer and Apoptotic Activity: One of the most promising areas of research for 3-CGA is its anticancer activity. Studies on human cervical carcinoma (HeLa) cells have revealed that 3-CGA can induce apoptosis and cause cell cycle arrest at the S phase at a concentration of 50 µM.[1][2] The underlying mechanism involves the induction of DNA damage, as evidenced by the formation of single-strand DNA breaks detected through comet assays at a concentration of 35 µM.[1][2] This genotoxic effect triggers a downstream signaling cascade, leading to programmed cell death. The apoptotic pathway initiated by 3-CGA in HeLa cells involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3.[2]

Enzyme Inhibition: this compound is also a potent inhibitor of E. coli β-glucuronidase, with a reported IC50 value of 0.74 μM and a Ki value of 0.58 μM. This inhibitory action suggests its potential in modulating the activity of this enzyme, which is involved in the metabolism of various xenobiotics and endogenous compounds.

Other Biological Activities: Beyond its antioxidant, antibacterial, and anticancer effects, 3-CGA has also demonstrated concentration-dependent antifouling activity against barnacle (Balanus amphitrite) cyprids.[1]

Data Presentation

The following tables summarize the key quantitative data reported for this compound.

Table 1: Biological Activity Data

| Biological Activity | Assay/Organism | Parameter | Value | Reference |

| Radical Scavenging | DPPH cell-free assay | IC50 | 1 µM | [1] |

| Antibacterial | S. aureus (MRSA) | MIC | 50 µg/ml | [1] |

| Antibacterial | 13 Gram-positive & Gram-negative bacteria | Concentration for activity | 50 µ g/disc | [1] |

| Anticancer | HeLa cells | Apoptosis & S-phase arrest | 50 µM | [1][2] |

| DNA Damage | HeLa cells | ssDNA breaks (Comet assay) | 35 µM | [1][2] |

| Enzyme Inhibition | E. coli β-glucuronidase | IC50 | 0.74 µM | |

| Enzyme Inhibition | E. coli β-glucuronidase | Ki | 0.58 µM |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 32744-80-2 | |

| Molecular Formula | C₇H₇ClO₃ | |

| Molecular Weight | 174.58 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Solubility | Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2) |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature review.

1. Synthesis of this compound

While several synthetic strategies have been reported, a common approach involves the regioselective chlorination and hydroxymethylation of a hydroquinone precursor. A plausible synthetic route is outlined below, based on reported methodologies.[3]

-

Step 1: Chlorination of Hydroquinone: Chlorohydroquinone is synthesized by the regioselective chlorination of hydroquinone using a suitable chlorinating agent (e.g., sulfuryl chloride) in an appropriate solvent.

-

Step 2: Formylation (Reimer-Tiemann Reaction): The chlorohydroquinone is then subjected to a Reimer-Tiemann reaction using chloroform and a strong base (e.g., sodium hydroxide) to introduce a formyl group onto the aromatic ring, yielding a chlorohydroquinone carboxaldehyde intermediate.

-

Step 3: Reduction to the Alcohol: The aldehyde is subsequently reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.

-

Step 4: Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques such as column chromatography on silica gel.

2. DPPH Radical Scavenging Assay

This assay is performed to evaluate the antioxidant activity of 3-CGA.[4]

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, this compound stock solution, and a positive control (e.g., ascorbic acid).

-

Procedure:

-

Prepare a series of dilutions of 3-CGA and the positive control in methanol.

-

In a 96-well microplate, add a specific volume of each dilution to the wells.

-

Add a freshly prepared DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of 3-CGA.

-

3. Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is used to determine the MIC of 3-CGA against MRSA.[5][6][7][8][9]

-

Materials: Mueller-Hinton Broth (MHB), 96-well microplates, bacterial culture of MRSA, this compound stock solution.

-

Procedure:

-

Prepare a serial two-fold dilution of 3-CGA in MHB in a 96-well plate.

-

Prepare a standardized inoculum of MRSA (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria without 3-CGA) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of 3-CGA that completely inhibits visible bacterial growth.

-

4. HeLa Cell Culture and Apoptosis Assays

-

Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[10]

-

Treatment: For apoptosis assays, HeLa cells are seeded in appropriate culture vessels and treated with varying concentrations of this compound for specified time periods (e.g., 24, 48 hours).[2]

5. Western Blot Analysis for Apoptosis Markers

This technique is used to detect the activation of caspases and the release of cytochrome c.[2]

-

Procedure:

-

After treatment with 3-CGA, HeLa cells are harvested and lysed to extract total protein or cytosolic and mitochondrial fractions.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against cytochrome c, cleaved caspase-9, and cleaved caspase-3. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

6. Comet Assay for DNA Damage

This assay is used to detect single-strand DNA breaks.[2]

-

Procedure:

-

HeLa cells treated with 3-CGA are embedded in low-melting-point agarose on a microscope slide.

-

The cells are lysed to remove membranes and proteins, leaving behind the nucleoids.

-

The slides are subjected to alkaline electrophoresis, which allows the fragmented DNA to migrate from the nucleus, forming a "comet tail."

-

The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

-

The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

-

7. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[2]

-

Procedure:

-

HeLa cells treated with 3-CGA are harvested and fixed in cold 70% ethanol.

-

The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A.

-

The DNA content of individual cells is measured using a flow cytometer.

-

The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Mandatory Visualization

Signaling Pathway of this compound-Induced Apoptosis in HeLa Cells

Caption: Apoptotic signaling pathway of 3-CGA in HeLa cells.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Workflow for Western Blot Analysis of Apoptosis

Caption: Workflow for Western blot analysis of apoptotic markers.

References

- 1. 3-Chloro-2,5-dihydroxybenzyl alcohol activates human cervical carcinoma HeLa cell apoptosis by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DPPH Radical Scavenging Assay [mdpi.com]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. protocols.io [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 3-Chlorogentisyl Alcohol as an Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Chlorogentisyl Alcohol

This compound is a chlorinated aromatic alcohol with demonstrated antibacterial properties. As a microbial metabolite, it represents a promising natural product scaffold for the development of new antibacterial agents. This document provides detailed application notes and experimental protocols for researchers investigating the antibacterial potential of this compound.

Chemical Information:

| Property | Value |

| IUPAC Name | 2-chloro-6-(hydroxymethyl)benzene-1,4-diol |

| Synonyms | 3-Chloro-2,5-dihydroxybenzyl alcohol |

| CAS Number | 32744-80-2 |

| Molecular Formula | C₇H₇ClO₃ |

| Molecular Weight | 174.58 g/mol |

| Appearance | Solid |

| Solubility | Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2)[1] |

Antibacterial Activity

This compound has shown efficacy against a range of bacteria, including antibiotic-resistant strains.

Spectrum of Activity

Published data indicates that this compound is active against both Gram-positive and Gram-negative bacteria. It has a reported Minimum Inhibitory Concentration (MIC) of 50 µg/ml against methicillin-resistant Staphylococcus aureus (MRSA)[1]. It is also reported to be active against 13 other Gram-positive and Gram-negative bacteria when tested at a concentration of 50 µ g/disc [1].

Quantitative Antibacterial Data

The following table summarizes the known quantitative antibacterial activity of this compound. Further research is encouraged to expand this dataset against a wider panel of clinically relevant bacteria.

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Gram-positive | 50 | Not Reported | [1] |

| Escherichia coli | Gram-negative | Not Reported | Not Reported | |

| Pseudomonas aeruginosa | Gram-negative | Not Reported | Not Reported | |

| Enterococcus faecalis | Gram-positive | Not Reported | Not Reported |

Mechanism of Action

The precise antibacterial mechanism of this compound is an active area of research. Current evidence suggests a multi-faceted mode of action.

Inhibition of β-Glucuronidase

This compound is a potent inhibitor of E. coli β-glucuronidase, with an IC50 value of 0.74 µM and a Ki value of 0.58 µM[2]. Bacterial β-glucuronidases are involved in the metabolism of complex carbohydrates and can play a role in the pathogenesis of certain infections[3]. By inhibiting this enzyme, this compound may disrupt critical metabolic processes in bacteria[3].

References

Application Notes and Protocols for Testing 3-Chlorogentisyl Alcohol Against Methicillin-Resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a wide range of β-lactam antibiotics. The urgent need for novel antimicrobial agents has led to the investigation of various natural and synthetic compounds. This document provides a detailed protocol for the comprehensive evaluation of 3-Chlorogentisyl alcohol, a phenolic compound, against MRSA. Phenolic compounds are known to exhibit antimicrobial properties, often by disrupting bacterial membranes and inhibiting critical cellular processes.[1] These protocols outline the determination of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), and further delineate methods to investigate the compound's mechanism of action, including its effects on bacterial membrane integrity and potential interference with key signaling pathways.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against MRSA Strains

| MRSA Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) |

| ATCC 43300 (HA-MRSA) | ||||

| USA300 (CA-MRSA) | ||||

| Clinical Isolate 1 | ||||

| Clinical Isolate 2 |

HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA

Table 2: Effect of this compound on MRSA Membrane Integrity

| Treatment | Membrane Potential (Relative Fluorescence Units) | % Propidium Iodide Positive Cells |

| Untreated Control | ||

| This compound (1/2 x MIC) | ||

| This compound (1 x MIC) | ||

| This compound (2 x MIC) | ||

| Positive Control (e.g., Polymyxin B) |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)